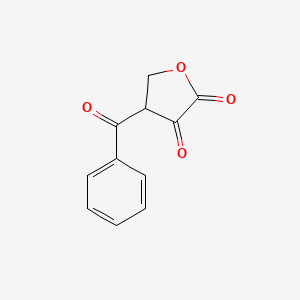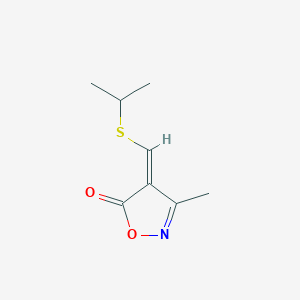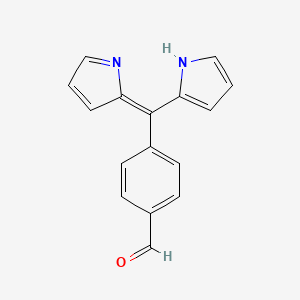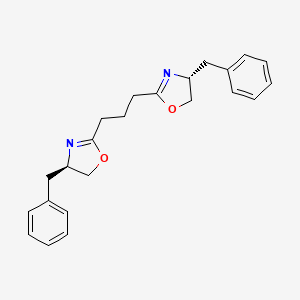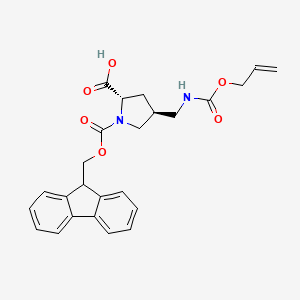
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid is a complex organic compound that is often used in peptide synthesis. It is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) protecting group. These protecting groups are crucial in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc and Alloc protecting groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring consistency and high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected or modified compounds.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect specific functional groups during the synthesis process, preventing unwanted reactions and ensuring the correct sequence of reactions. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding and steric interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoic acid
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid
- N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine
Uniqueness
What sets (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((allyloxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its dual protecting groups, Fmoc and Alloc. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the development of complex peptides and proteins.
Eigenschaften
Molekularformel |
C25H26N2O6 |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(prop-2-enoxycarbonylamino)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-11-32-24(30)26-13-16-12-22(23(28)29)27(14-16)25(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,16,21-22H,1,11-15H2,(H,26,30)(H,28,29)/t16-,22-/m0/s1 |
InChI-Schlüssel |
YONGMWYVYHUWDX-AOMKIAJQSA-N |
Isomerische SMILES |
C=CCOC(=O)NC[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
C=CCOC(=O)NCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(5,8-Dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12892293.png)
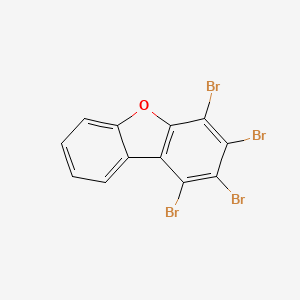
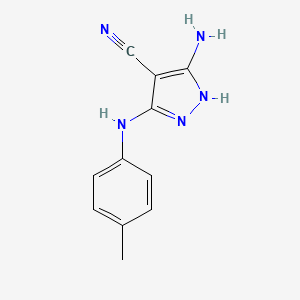
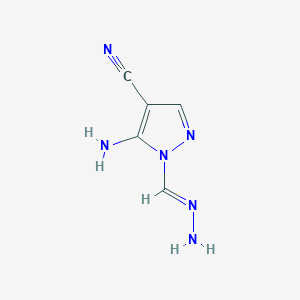

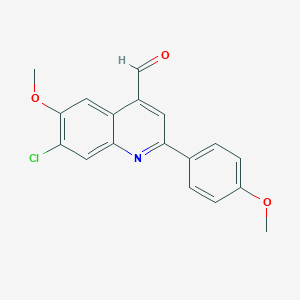
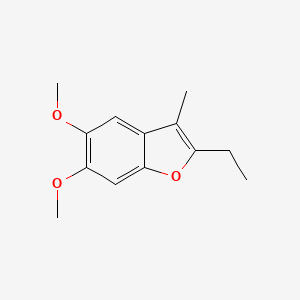
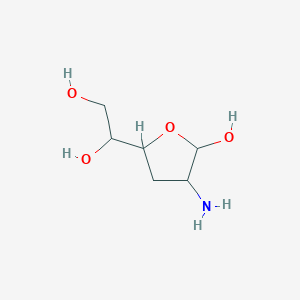
![1-Methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12892353.png)
